molecular formula C10H9ClN2S B6274759 1-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine CAS No. 1781784-50-6

1-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine

Cat. No.: B6274759
CAS No.: 1781784-50-6
M. Wt: 224.7
InChI Key:
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Description

1-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine is a heterocyclic compound featuring a thiazole ring substituted with a 4-chlorophenyl group and a methanamine group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine typically involves the cyclization of appropriate precursors

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

1-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function.

Comparison with Similar Compounds

    1,3-Thiazole: The parent compound of the thiazole family.

    4-Chlorophenylthiazole: A similar compound with a different substitution pattern.

    Thiazole-2-amine: Another thiazole derivative with an amine group at a different position.

Uniqueness: 1-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a 4-chlorophenyl group and a methanamine group on the thiazole ring makes it a valuable compound for various applications.

Properties

CAS No.

1781784-50-6

Molecular Formula

C10H9ClN2S

Molecular Weight

224.7

Purity

95

Origin of Product

United States

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